molecular formula C23H19N5O4 B6527685 N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 946383-99-9

N-(2H-1,3-benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B6527685
CAS No.: 946383-99-9
M. Wt: 429.4 g/mol
InChI Key: XYWOVINFTTUIOU-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fused bicyclic core structure. The compound features:

  • A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which is substituted at position 1 with a phenyl group and at position 6 with a cyclopropyl moiety.
  • An acetamide linker at position 5 of the pyrimidinone ring, connected to a 2H-1,3-benzodioxol-5-yl (methylenedioxyphenyl) group.

The cyclopropyl group introduces steric and electronic effects that may influence metabolic stability and solubility.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O4/c29-20(25-15-8-9-18-19(10-15)32-13-31-18)12-27-21(14-6-7-14)26-22-17(23(27)30)11-24-28(22)16-4-2-1-3-5-16/h1-5,8-11,14H,6-7,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWOVINFTTUIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2CC(=O)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural homology with other pyrazolo[3,4-d]pyrimidinone derivatives. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
N-(2H-1,3-Benzodioxol-5-yl)-2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide C₂₂H₁₉N₅O₄ 417.42 - 6-Cyclopropyl
- 1-Phenyl
- 2H-1,3-Benzodioxol-5-yl acetamide
High oxygen content (benzodioxol) enhances polarity; cyclopropyl increases lipophilicity.
N-(5-Chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide C₂₁H₁₈ClN₅O₂ 407.85 - 5-Chloro-2-methylphenyl acetamide
- 1-Phenyl
Chlorine atom introduces electron-withdrawing effects; methyl group may improve metabolic stability.
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide C₂₁H₁₈FN₅O₂ 391.40 - 4-Fluorophenyl
- Benzyl acetamide
Fluorine atom enhances electronegativity and potential blood-brain barrier penetration.

Key Structural and Functional Differences

Substituent Effects on Solubility :

  • The benzodioxol group in the target compound increases oxygen content, likely improving aqueous solubility compared to the chloro-methylphenyl () and fluorophenyl () analogs.
  • The cyclopropyl group in the target compound introduces steric hindrance and lipophilicity, which may reduce solubility but enhance membrane permeability.

The fluorine atom in ’s compound improves metabolic stability and bioavailability, a common strategy in CNS-targeting drugs.

Synthetic Complexity :

  • The cyclopropyl and benzodioxol groups in the target compound likely require multi-step synthesis, including cyclopropanation and benzodioxol ring formation. In contrast, and derivatives involve simpler halogenation or benzylation steps .

Research Findings and Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are known ATP-competitive kinase inhibitors. The benzodioxol group may target kinases with hydrophobic pockets.
  • Anticancer Activity : Cyclopropyl-substituted heterocycles often exhibit antitumor properties by disrupting DNA replication.
  • Neuropharmacology : Fluorinated analogs (e.g., ) are frequently explored for neuroprotective or antipsychotic effects .

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